Oscillamide C Exhibits Distinct Dual Phosphatase Inhibition Potency Compared to Anabaenopeptins
Oscillamide C demonstrates a clear, quantifiable dual inhibition profile against protein phosphatases 1 (PP1) and 2A (PP2A) [1]. This differs from the broader class of anabaenopeptins, where many compounds primarily inhibit carboxypeptidases or show weak phosphatase inhibition [2]. This selectivity is critical for experimental design.
| Evidence Dimension | Inhibitory Concentration (IC50) against PP1 and PP2A |
|---|---|
| Target Compound Data | IC50 (PP1): 0.90 μM; IC50 (PP2A): 1.33 μM [1] |
| Comparator Or Baseline | Class-level baseline: Many anabaenopeptins (e.g., Anabaenopeptin F) show no or significantly weaker (IC50 > 2.4e4 nM) inhibition against PP1/PP2A [2]. |
| Quantified Difference | Oscillamide C has measurable PP1/PP2A inhibition (0.90/1.33 μM) compared to many anabaenopeptins which lack this activity. |
| Conditions | Enzymatic assays for PP1 and PP2A inhibition [1][2] |
Why This Matters
This specific, quantified dual inhibition profile makes Oscillamide C a uniquely defined tool for studying phosphatase-dependent signaling pathways, unlike its weakly active or inactive analogs.
- [1] Sano, T., Usui, T., Ueda, K., Osada, H., & Kaya, K. (2001). Isolation of new protein phosphatase inhibitors from two cyanobacteria species, Planktothrix spp. Journal of Natural Products, 64(8), 1052-1055. View Source
- [2] Quandt, M. L., Westrick, J., & Kodanko, J. J. (2016). Structure–Activity Relationships of Anabaenopeptins as Carboxypeptidase and Phosphatase Inhibitors. ACS Chemical Biology, 11(4), 1006-1015. View Source
